2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride
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Overview
Description
2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride is a biochemical compound with the molecular formula C₇H₁₁NS₂•HCl and a molecular weight of 209.76 g/mol . This compound is primarily used in proteomics research and is known for its unique thiophene structure, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride typically involves the reaction of thien-3-ylmethanol with thioethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiophene structure allows it to bind to certain proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(Thien-3-ylmethyl)thio]ethanamine hydrochloride include:
- 2-[(Thien-2-ylmethyl)thio]ethanamine hydrochloride
- 2-[(Thien-4-ylmethyl)thio]ethanamine hydrochloride
- 2-[(Fur-3-ylmethyl)thio]ethanamine hydrochloride
Uniqueness
What sets this compound apart from its similar compounds is its specific thiophene substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other related compounds .
Properties
IUPAC Name |
2-(thiophen-3-ylmethylsulfanyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS2.ClH/c8-2-4-10-6-7-1-3-9-5-7;/h1,3,5H,2,4,6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDTUWRVBVSIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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